5-(Difluoromethyl)thiophene-2-carboxylic acid
Overview
Description
5-(Difluoromethyl)thiophene-2-carboxylic acid is an organic compound with the molecular formula C6H4F2O2S and a molecular weight of 178.16 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of the difluoromethyl group at the 5-position and the carboxylic acid group at the 2-position makes this compound unique and valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be further functionalized to introduce the difluoromethyl group and the carboxylic acid group.
Industrial Production Methods
Industrial production of 5-(Difluoromethyl)thiophene-2-carboxylic acid may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophenes and other substituted derivatives.
Scientific Research Applications
5-(Difluoromethyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological targets . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)thiophene-2-carboxylic acid
- 5-(Bromomethyl)thiophene-2-carboxylic acid
- 5-(Iodomethyl)thiophene-2-carboxylic acid
Uniqueness
5-(Difluoromethyl)thiophene-2-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its halogenated analogues. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
5-(difluoromethyl)thiophene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITCEGGANINIMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189330-23-2 | |
Record name | 5-(difluoromethyl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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